Product packaging for 4-Desmethoxy-4-chloro Omeprazole(Cat. No.:CAS No. 863029-89-4)

4-Desmethoxy-4-chloro Omeprazole

Cat. No.: B194810
CAS No.: 863029-89-4
M. Wt: 349.8 g/mol
InChI Key: LZEPUBIBIWJUSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within the Benzimidazole (B57391) Sulfoxide (B87167) Chemical Class

4-Desmethoxy-4-chloro omeprazole (B731) belongs to the benzimidazole sulfoxide class of compounds. This chemical family is characterized by a core structure consisting of a benzimidazole ring system linked to a substituted pyridine (B92270) ring through a methylsulfinyl bridge. Omeprazole and its analogs, including 4-Desmethoxy-4-chloro omeprazole, are prominent members of this class. The therapeutic action of many benzimidazole sulfoxides as proton pump inhibitors has made them a focal point of extensive research and development in medicinal chemistry.

The general structure of benzimidazole sulfoxides allows for various substitutions on both the benzimidazole and pyridine rings, leading to a diverse array of compounds with differing electronic and steric properties. In the case of this compound, the key structural features include a chloro group at the 4-position of the pyridine ring, replacing the methoxy (B1213986) group found in omeprazole, and a methoxy group at the 5-position of the benzimidazole ring.

Significance as a Process-Related Impurity and Structural Analog of Omeprazole

The primary significance of this compound in pharmaceutical chemistry lies in its status as a process-related impurity in the synthesis of omeprazole. scbt.com Process-related impurities are chemical substances that are formed during the manufacturing process of a drug substance and are not the intended final product. The presence of such impurities, even in trace amounts, can have implications for the quality, safety, and efficacy of the final pharmaceutical product.

This compound is also recognized as a structural analog of omeprazole. simsonpharma.com This structural similarity means that it shares a core chemical scaffold with omeprazole but differs in specific functional groups. The replacement of the methoxy group at the 4-position of the pyridine ring with a chlorine atom is the key differentiating feature. This substitution can influence the compound's physicochemical properties, such as its polarity, solubility, and reactivity, as well as its toxicological profile. The compound is also referred to as Omeprazole EP Impurity H in various pharmacopoeias. veeprho.comclearsynth.com

Chemical and Physical Properties of this compound
PropertyValueSource
CAS Number863029-89-4 scbt.com
Molecular FormulaC₁₆H₁₆ClN₃O₂S scbt.com
Molecular Weight349.84 g/mol scbt.com
IUPAC Name2-[[(4-chloro-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-5-methoxy-1H-benzimidazole scbt.com
AppearancePale Beige Solid
Storage Temperature2~8 °C sigmaaldrich.com

Research Imperatives in Pharmaceutical Chemistry and Quality Science

The presence of this compound as an impurity in omeprazole drug substances necessitates rigorous control and monitoring throughout the manufacturing process. This has driven significant research in the areas of analytical and synthetic chemistry.

Key research imperatives include:

Development of Analytical Methods: Highly sensitive and specific analytical methods are required for the detection and quantification of this compound in bulk omeprazole and its pharmaceutical formulations. nih.govpsu.edu Techniques such as high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are commonly employed for this purpose. psu.eduderpharmachemica.com The development and validation of these methods are crucial for ensuring that the levels of this impurity remain within acceptable limits as defined by regulatory authorities.

Impurity Profiling: A thorough understanding of the impurity profile of a drug substance is a critical aspect of pharmaceutical quality control. nih.gov Research focuses on identifying and characterizing all potential impurities, including this compound, that may arise during synthesis. This involves elucidating their structures and understanding the mechanisms of their formation.

Synthesis and Characterization: The synthesis of pure this compound as a reference standard is essential for the accurate validation of analytical methods. synzeal.com Researchers work on developing efficient synthetic routes to obtain this compound in high purity. Subsequent characterization using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography confirms its chemical structure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16ClN3O2S B194810 4-Desmethoxy-4-chloro Omeprazole CAS No. 863029-89-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-chloro-3,5-dimethylpyridin-2-yl)methylsulfinyl]-6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O2S/c1-9-7-18-14(10(2)15(9)17)8-23(21)16-19-12-5-4-11(22-3)6-13(12)20-16/h4-7H,8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEPUBIBIWJUSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1Cl)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863029-89-4
Record name 4-Desmethoxy-4-chloroomeprazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0863029894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-DESMETHOXY-4-CHLOROOMEPRAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2326913HU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Chemical Reaction Pathway Analysis

Elucidation of Synthetic Routes to 4-Desmethoxy-4-chloro Omeprazole (B731)

The formation of 4-Desmethoxy-4-chloro Omeprazole is intrinsically linked to the main synthetic pathway of omeprazole. It is not typically synthesized as a target molecule but rather arises as a result of side reactions involving key intermediates and reagents.

Precursor Derivatization and Intermediate Compound Formation

The synthesis of omeprazole and its related impurities involves the coupling of two key heterocyclic intermediates: a substituted pyridine (B92270) moiety and a benzimidazole (B57391) moiety. The formation of this compound begins with the synthesis of the pyridine precursor, specifically 2-chloromethyl-3,5-dimethyl-4-chloropyridine.

The journey to this chlorinated pyridine intermediate often starts from 3,5-dimethylpyridine (B147111) (3,5-Lutidine). A typical synthetic sequence involves the N-oxidation of 3,5-lutidine, followed by nitration to yield 3,5-dimethyl-4-nitropyridine-N-oxide. This intermediate then undergoes a reaction to introduce a hydroxymethyl group at the 2-position. rasayanjournal.co.in

A crucial step leading to the potential formation of the chloro-impurity is the subsequent chlorination of the corresponding hydroxymethyl pyridine.

Specific Chemical Transformations: Chlorination and Sulfoxidation Mechanisms

Chlorination:

The conversion of the 2-hydroxymethyl group on the pyridine ring to a 2-chloromethyl group is a critical step where the undesired chlorination at the 4-position of the pyridine ring can occur. Thionyl chloride (SOCl₂) is a common reagent used for this transformation. google.comgoogle.com While the primary reaction is the conversion of the hydroxyl group, thionyl chloride can also react with other functional groups or positions on the pyridine ring, especially under certain reaction conditions.

The formation of 4-chloro-3,5-dimethyl-2-hydroxymethylpyridine can occur as a side reaction during the synthesis of the intended 4-methoxy-2-chloromethyl-3,5-dimethylpyridine intermediate. If the starting material for the chlorination step is 3,5-dimethyl-2-hydroxymethyl-4-methoxypyridine, the methoxy (B1213986) group can potentially be substituted by a chloro group.

Sulfoxidation:

Once the chlorinated pyridine intermediate, 2-((4-chloro-3,5-dimethylpyridin-2-yl)methyl)thio)-5-methoxy-1H-benzo[d]imidazole (the sulfide (B99878) precursor), is formed, the final step in the formation of this compound is the oxidation of the sulfide to a sulfoxide (B87167). clearsynth.comsynzeal.comlgcstandards.com This oxidation is a key step in the synthesis of omeprazole itself. google.com

Various oxidizing agents can be employed for this transformation, including hydrogen peroxide and meta-chloroperoxybenzoic acid (m-CPBA). sid.irscispace.com The reaction is typically carried out in a suitable solvent system and under controlled temperature conditions to achieve the desired selective oxidation to the sulfoxide without over-oxidation to the sulfone. rjpbcs.com

Investigations into this compound Sulfide as a Precursor and Impurity

The direct precursor to this compound is its corresponding sulfide, 2-(((4-chloro-3,5-dimethylpyridin-2-yl)methyl)thio)-5-methoxy-1H-benzo[d]imidazole. This sulfide is itself an impurity in the synthesis of the omeprazole sulfide intermediate.

Synthetic Access to Sulfide Intermediates

The formation of the sulfide intermediate involves the coupling of the chlorinated pyridine derivative with 5-methoxy-2-mercaptobenzimidazole. eresearchco.com This reaction is typically carried out in the presence of a base in a suitable solvent. googleapis.com The desired reaction is the coupling of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine with the mercaptobenzimidazole to form the omeprazole sulfide. However, if the chlorinated pyridine starting material contains the 4-chloro impurity, the corresponding 4-chloro sulfide will also be formed.

The reaction proceeds via a nucleophilic substitution where the thiolate anion of the benzimidazole displaces the chloride from the chloromethyl group of the pyridine.

Oxidative Pathways Leading to Sulfoxide Formation

The oxidation of the sulfide to the sulfoxide is a critical and often challenging step. The goal is to achieve high conversion to the sulfoxide while minimizing the formation of the corresponding sulfone, which is an over-oxidation product. scispace.com The reaction conditions, including the choice of oxidizing agent, stoichiometry, temperature, and reaction time, must be carefully controlled. google.comrjpbcs.com The use of catalysts, such as heteropolyacids, has been explored to improve the selectivity of this oxidation. sid.ir

The mechanism of oxidation with an agent like m-CPBA involves the electrophilic attack of the peroxy acid oxygen on the sulfur atom of the sulfide.

Strategies for Controlling Impurity Formation During Omeprazole Synthesis

The control of this compound formation is a key aspect of ensuring the purity of the final omeprazole product. Strategies focus on minimizing the formation of the chlorinated precursor and controlling the oxidation step.

Control of Chlorination:

Careful selection of chlorinating agent and reaction conditions: Optimizing the reaction parameters during the conversion of the hydroxymethyl group to the chloromethyl group can minimize the undesired chlorination at the 4-position of the pyridine ring. This includes controlling the temperature and the stoichiometry of the reagents. google.com

Purification of intermediates: Purification of the 2-chloromethyl-3,5-dimethyl-4-methoxypyridine intermediate to remove any 4-chloro analog before the coupling reaction is a crucial step. google.com

Control of Oxidation:

Selective oxidation methods: Employing selective oxidation methods that favor the formation of the sulfoxide over the sulfone is critical. This can involve the use of specific oxidizing agents and catalysts. sid.irrjpbcs.com

Process monitoring: Close monitoring of the reaction progress using analytical techniques such as HPLC can help to determine the optimal reaction time and prevent over-oxidation. researchgate.net

Purification of the final product: Crystallization and other purification techniques can be used to remove residual impurities, including this compound, from the final omeprazole product. rjpbcs.com

Stereochemical Control and Regioselectivity in the Synthesis of Omeprazole Analogs

The synthesis of omeprazole analogs, such as this compound, is a nuanced process that demands precise control over both stereochemistry and regioselectivity. The core of this challenge lies in the formation of the chiral sulfoxide and the specific placement of substituents on the pyridine ring. This section delves into the synthetic strategies and reaction pathways employed to achieve these objectives, with a particular focus on the synthesis of this compound.

The general synthetic route to this class of compounds involves the coupling of a substituted pyridine moiety with a benzimidazole thiol, followed by an asymmetric oxidation of the resulting sulfide to the chiral sulfoxide. The key to a successful synthesis is the strategic introduction of the chloro-substituent on the pyridine ring and the enantioselective oxidation of the thioether linkage.

The synthesis of the crucial pyridine intermediate, 2-chloromethyl-4-chloro-3,5-dimethylpyridine, is a multi-step process that begins with 3,5-dimethylpyridine. A critical step in this pathway is the regioselective chlorination of the pyridine ring. This is often achieved through the N-oxide of the pyridine derivative. The N-oxide activates the pyridine ring, directing electrophilic substitution to the 4-position. The chlorination can be carried out using various reagents, such as oxalyl chloride in dichloromethane, to regioselectively install the chlorine atom.

Once the 4-chloro-2,3,5-trimethylpyridine (B35177) N-oxide is obtained, the next transformation involves the introduction of a functional group at the 2-methyl position that can be converted to a chloromethyl group. This is typically achieved by radical chlorination or by a sequence of oxidation to the hydroxymethyl group followed by chlorination with a reagent like thionyl chloride.

The resulting 2-chloromethyl-4-chloro-3,5-dimethylpyridine hydrochloride is then condensed with 5-methoxy-2-mercaptobenzimidazole. This nucleophilic substitution reaction, typically carried out in the presence of a base such as sodium hydroxide (B78521) in an alcoholic solvent, yields the thioether, this compound Sulfide. synzeal.comsigmaaldrich.com

The final and most critical step is the asymmetric oxidation of the prochiral sulfide to the chiral sulfoxide, this compound. scbt.com Achieving high enantioselectivity is paramount for the synthesis of single-enantiomer drugs. Various catalytic systems have been developed for this purpose. Modified Sharpless-Kagan-type reagents, employing a titanium isopropoxide and a chiral diethyl tartrate complex, have been instrumental in this field. whiterose.ac.uk The choice of the chiral ligand and the reaction conditions, including the oxidant (e.g., cumene (B47948) hydroperoxide), solvent, and temperature, are crucial for controlling the stereochemical outcome of the oxidation.

Another approach involves the use of vanadium-based catalysts with chiral Schiff base ligands. These systems have also demonstrated high enantioselectivity in the oxidation of sulfides to sulfoxides. The mechanism of these catalytic oxidations involves the coordination of the sulfide to the chiral metal complex, followed by a directed oxygen transfer from the oxidant, which is stereochemically controlled by the chiral environment of the catalyst.

The following table summarizes the key intermediates and the final product in the synthesis of this compound.

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
This compound863029-89-4C16H16ClN3O2S349.84
This compound Sulfide220757-74-4C16H16ClN3OS333.84
2-Chloromethyl-4-chloro-3,5-dimethylpyridine hydrochlorideNot AvailableC8H9Cl2N·HCl226.53
5-Methoxy-2-mercaptobenzimidazole37052-78-1C8H8N2OS180.23

The regioselectivity in the chlorination of the pyridine ring and the stereoselectivity in the oxidation of the sulfide are the cornerstones of the synthetic strategy for this compound and its analogs. The development of efficient and highly selective catalytic systems continues to be an active area of research, aiming to provide more sustainable and cost-effective routes to these important pharmaceutical compounds.

Advanced Structural Characterization and Elucidation Techniques for Omeprazole Derivatives

Application of Advanced Spectroscopic Methodologies for Structural Confirmation

Spectroscopic techniques are fundamental in determining the precise molecular architecture of organic compounds like 4-Desmethoxy-4-chloro Omeprazole (B731).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. While specific NMR data for 4-Desmethoxy-4-chloro Omeprazole is not extensively published in peer-reviewed literature, typical chemical shifts can be inferred from the known spectra of omeprazole and its analogs. whiterose.ac.ukresearchgate.net

For a compound with the structure of this compound, the expected ¹H and ¹³C NMR signals would confirm the presence and connectivity of the benzimidazole (B57391) and pyridine (B92270) rings, the methyl groups, the methoxy (B1213986) group, and the methylene (B1212753) bridge. researchgate.netnih.gov In ¹H NMR, distinct signals would be anticipated for the aromatic protons on both ring systems, the two methyl groups on the pyridine ring, the methoxy protons, and the diastereotopic protons of the methylene bridge adjacent to the sulfoxide (B87167). whiterose.ac.uk The ¹³C NMR spectrum would complement this by showing characteristic signals for all sixteen carbon atoms, including the quaternary carbons and those of the heterocyclic rings. researchgate.net

Table 1: Predicted NMR Data for this compound This table is predictive and based on analogous structures. Actual experimental values may vary.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine-CH₃ ~2.2-2.5 ~12-15
Benzimidazole-OCH₃ ~3.8 ~56
Methylene-CH₂ ~4.7-4.9 (AB quartet) ~60
Benzimidazole-H ~7.0-7.7 ~100-120
Pyridine-H ~8.2 ~140-150
Benzimidazole-C - ~135-155
Pyridine-C - ~145-165

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for determining the elemental composition of a molecule. For this compound, the theoretical exact mass is 349.0652 Da. lgcstandards.com HRMS analysis would be expected to yield a measured mass very close to this value, confirming the molecular formula C16H16ClN3O2S and ruling out other potential elemental compositions. This technique is a cornerstone for the definitive identification of pharmaceutical impurities. klivon.comnorden.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, offers detailed information about the functional groups present in a molecule. researchgate.netresearchgate.net

Infrared (IR) Spectroscopy : The IR spectrum of this compound would display characteristic absorption bands. Key expected vibrations include N-H stretching from the benzimidazole ring (around 3300-3500 cm⁻¹), C-H stretching from the aromatic rings and methyl groups (around 2850-3100 cm⁻¹), C=N and C=C stretching from the heterocyclic rings (around 1500-1650 cm⁻¹), the S=O sulfoxide stretch (a strong band around 1030-1070 cm⁻¹), and C-O stretching from the methoxy group (around 1200-1250 cm⁻¹). researchgate.netnih.gov

Raman Spectroscopy : Raman spectroscopy provides complementary information, particularly for non-polar bonds. For omeprazole derivatives, Raman is effective for observing the symmetric vibrations of the pyridine and benzimidazole rings. researchgate.netgoogle.com.pg The technique can be used to characterize the chemical structure and identify isomeric forms. google.com.pg For instance, in omeprazole, prominent peaks for the 5-methoxy and 6-methoxy isomers appear in the 1345 cm⁻¹ to 1370 cm⁻¹ range, a feature that would be relevant for characterizing this derivative. google.com.pg

Chromatographic-Spectroscopic Coupling Techniques for Impurity Identification

The identification of impurities in bulk drugs and pharmaceutical formulations is a critical aspect of quality control. lcms.cz this compound is known as a process-related impurity in the synthesis of omeprazole. clearsynth.comresearchgate.net Techniques that couple chromatography with spectroscopy, such as Liquid Chromatography-Mass Spectrometry (LC-MS), are powerfully suited for separating and identifying such impurities. lcms.czpharmainfo.in

A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method can effectively separate omeprazole from its related substances, including impurity H, which is this compound. clearsynth.comresearchgate.net By coupling the HPLC to a mass spectrometer, the mass of the eluting impurity can be determined, confirming its identity. Modern methods using UPLC coupled with time-of-flight (TOF) mass analyzers provide high-resolution separation and accurate mass data, enabling confident identification of trace-level impurities. norden.orgresearchgate.net

X-ray Crystallography for Solid-State Molecular Structure Elucidation (if applicable)

X-ray crystallography provides the definitive three-dimensional structure of a molecule in its solid, crystalline state. While a specific crystal structure for this compound is not publicly available, analysis of related compounds like omeprazole itself reveals key structural features. scispace.comgoogle.com

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Assignment

Omeprazole is a chiral molecule due to the stereogenic sulfur atom in the sulfoxide group. scispace.com Consequently, this compound is also chiral and exists as a pair of enantiomers. Chiroptical spectroscopy, particularly Circular Dichroism (CD), is essential for distinguishing between these enantiomers and determining the enantiomeric purity of a sample. nih.govcas.cz

The absolute configuration of omeprazole's enantiomers has been assigned using a combination of X-ray analysis of derivatives and CD spectroscopy. scispace.comnih.gov The (S)-enantiomer of omeprazole (esomeprazole) and its impurities can be separated by chiral HPLC, and their absolute configurations can be empirically assigned by comparing their CD spectra. nih.gov A similar approach would be applicable to this compound to isolate the individual enantiomers and assign their absolute configuration based on the sign and intensity of their Cotton effects in the CD spectrum. cas.cz

Theoretical and Computational Chemistry Approaches

Quantum Mechanical Calculations on Electronic Structure and Reactivity Profiles

Quantum mechanical (QM) methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules. plos.orgresearchgate.net These calculations provide a detailed picture of electron distribution and orbital energies, which are fundamental to a molecule's chemical properties.

For benzimidazole (B57391) systems, DFT calculations using functionals like B3LYP with basis sets such as 6-311+G(d,p) or 6-31G* are commonly employed to optimize the molecular geometry and compute electronic parameters. plos.orgresearchgate.netresearchgate.net The analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly revealing. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. researchgate.netnih.gov

Studies on related benzimidazole derivatives show that charge density distribution, often visualized through HOMO and LUMO plots, can pinpoint the most probable sites for electrophilic and nucleophilic attack. nih.gov For instance, in many benzimidazoles, the HOMO is often localized on the benzimidazole ring system, while the LUMO may be distributed across other parts of the molecule, indicating the likely pathways for electronic transitions and reactions. nih.gov Natural Bond Orbital (NBO) analysis can further quantify charge distribution, revealing the spin density on specific atoms in radical intermediates, which is crucial for understanding reaction mechanisms. acs.org

Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity profile. These descriptors, based on Pearson's concepts, help in comparing the chemical behavior of different but related structures. acs.org

Table 1: Theoretical Reactivity Descriptors Calculated via DFT (Note: The following values are illustrative for a typical benzimidazole sulfoxide (B87167) system and are not specific experimental data for 4-Desmethoxy-4-chloro Omeprazole (B731).)

DescriptorFormulaTypical Calculated Value (eV)Interpretation
HOMO Energy (EHOMO)--6.20Relates to electron-donating ability
LUMO Energy (ELUMO)--1.85Relates to electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMO4.35Indicator of chemical reactivity and stability
Absolute Electronegativity (χ)-(ELUMO + EHOMO)/24.025Measures the ability to attract electrons
Absolute Hardness (η)(ELUMO - EHOMO)/22.175Resistance to change in electron distribution
Electrophilicity Index (ω)χ²/2η3.72Propensity to accept electrons (electrophilic power)
Softness (S)1/η0.46Reciprocal of hardness, indicates high reactivity

This interactive table is based on conceptual data from studies on related benzimidazole systems. researchgate.netacs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While QM calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the molecule behaves over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that details the positions and velocities of atoms, thus exploring the molecule's conformational landscape. researchgate.net

For a flexible molecule like 4-Desmethoxy-4-chloro Omeprazole, MD simulations can identify preferred conformations and the energy barriers between them. Analysis of the simulation trajectory can yield important information such as the Root Mean Square Deviation (RMSD) to assess structural stability and the Solvent Accessible Surface Area (SASA) to understand which parts of the molecule are exposed and available for interaction. plos.org

A crucial application of computational methods is predicting intermolecular interactions, particularly with biological macromolecules like enzymes. This is often achieved through molecular docking, a technique that predicts the preferred orientation of a ligand when bound to a target protein. plos.org For omeprazole analogues, docking into the active site of cytochrome P450 enzymes, such as CYP2C19, is of significant interest. acs.org These simulations can predict the binding affinity (often expressed as a binding energy in kcal/mol) and identify key non-bonding interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. plos.org

Table 2: Illustrative Molecular Docking and MD Simulation Results (Note: These values are representative examples based on computational studies of omeprazole analogues with CYP enzymes and are not specific experimental data.)

ParameterComputational MethodExample ValueSignificance
Binding EnergyMolecular Docking-7.5 kcal/molPredicts the strength of the ligand-protein interaction.
Key Interacting ResiduesMolecular DockingCysteine, PhenylalanineIdentifies specific amino acids in the binding pocket that form crucial bonds.
Hydrogen Bond CountMD Simulation Analysis2-3Quantifies a key type of stabilizing interaction.
Average SASAMD Simulation Analysis350 ŲIndicates the extent of solvent exposure and accessibility for binding. plos.org

This interactive table is based on conceptual data from studies on related benzimidazole systems. plos.org

In Silico Prediction of Degradation Pathways and Potential By-products

In silico (computational) tools can predict the metabolic fate and degradation of chemical compounds, which is essential for identifying potential impurities and understanding their formation. researchgate.netrsc.org Omeprazole and its derivatives are known to be unstable in acidic conditions, leading to degradation products. researchgate.net

Several computational platforms are available to predict degradation pathways. For example, systems like the University of Minnesota Pathway Prediction System (UM-PPS) or commercial software can predict the products of various reactions, including hydrolysis and oxidation. uoa.gr These tools often use a knowledge base of known biotransformations and chemical reactions to propose likely degradation products.

Furthermore, in silico toxicology prediction tools like ProTox-II can assess the potential toxicity of the parent compound and its predicted degradation products. researchgate.netrsc.org Such programs can predict various toxicity endpoints, helping to flag by-products that may be of concern. For omeprazole, studies have used these tools to predict potential carcinogenicity or hepatotoxicity for some of its degradation products. researchgate.netrsc.org Another approach involves using tools that predict the sites of metabolism (SoM) on a molecule, which combine docking simulations with QM-based reactivity predictions to identify which atoms are most susceptible to modification by metabolic enzymes. researchgate.net

Table 3: Predicted Degradation Products and In Silico Assessment (Note: This table illustrates the types of predictions made for omeprazole-like compounds and does not represent confirmed products for this compound.)

Stress ConditionPredicted TransformationPotential By-productIn Silico Tool Used
Acid HydrolysisCleavage and rearrangementSulfide (B99878) and benzimidazolone moietiesPathway Prediction Systems uoa.gr
Oxidation (H₂O₂)Sulfone formationThis compound SulfonePathway Prediction Systems researchgate.net
MetabolismN-dealkylationDesmethyl derivativeSoM Predictors (e.g., IMPACTS) researchgate.net
General ToxicityCarcinogenicity predictionParent compound or specific by-productsToxicity Predictors (e.g., ProTox-II) rsc.org

This interactive table is based on conceptual data from studies on related benzimidazole systems.

Computational Prediction of Spectroscopic Signatures for De Novo Identification

When a new or unexpected impurity like this compound is detected, reference standards for its positive identification may not be available. In such cases, computational methods can aid in its de novo (from the beginning) structural elucidation by predicting its spectroscopic signatures. science.gov

For mass spectrometry (MS), computational tools can predict the fragmentation pattern of a proposed structure under tandem MS (MS/MS) conditions. By generating fragmentation trees or using machine learning models trained on vast spectral libraries, these programs can generate a theoretical mass spectrum. science.gov This predicted spectrum can then be compared with the experimentally measured spectrum of the unknown compound to confirm or reject the proposed structure.

For Nuclear Magnetic Resonance (NMR) spectroscopy, QM calculations (typically DFT) can be used to predict the chemical shifts (¹H and ¹³C) of a molecule. nih.gov The accuracy of these predictions has improved significantly, allowing for a robust comparison between the calculated and experimental NMR spectra, which is a powerful combination for structure verification.

Table 4: Example of Computational vs. Experimental Data for De Novo Identification (Note: The data presented is a hypothetical example for illustrative purposes.)

TechniquePredicted Data (Computational)Experimental DataCorrelation
MS/MSMajor Fragments: m/z 198.1, 150.2, 135.1Major Fragments: m/z 198.1, 150.3, 135.0High
¹³C NMRChemical Shifts: δ 170.1 (C=N), 155.4 (C-O), 115.2 (C-Cl)Chemical Shifts: δ 169.8 (C=N), 155.2 (C-O), 114.9 (C-Cl)High
¹H NMRChemical Shifts: δ 7.5-7.1 (Ar-H), 4.8 (CH₂), 2.4 (CH₃)Chemical Shifts: δ 7.6-7.2 (Ar-H), 4.7 (CH₂), 2.4 (CH₃)High

This interactive table is based on conceptual data from studies on related benzimidazole systems. nih.govscience.gov

Structure-Reactivity Theoretical Correlations within Benzimidazole Sulfoxide Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies aim to create a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties. nih.govijpsjournal.com For benzimidazole sulfoxides, these studies provide significant insights into how specific structural modifications influence reactivity.

Theoretical descriptors calculated from computational chemistry, such as electronic, steric, and hydrophobic parameters, are used as variables in QSAR models. scispace.com Studies on benzimidazole derivatives have consistently shown that electronic properties are determining factors for their activity. nih.govscispace.com For example, the presence of electron-withdrawing groups on the benzimidazole or pyridine (B92270) rings can significantly alter the electron density at the sulfoxide sulfur, influencing its reactivity. nih.gov In this compound, the chloro group is an electron-withdrawing substituent that impacts the electronic profile compared to Omeprazole itself.

Pharmacophore modeling is another powerful technique. It identifies the essential three-dimensional arrangement of structural features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that is critical for biological activity. For omeprazole analogues, pharmacophore models have highlighted the importance of hydrophobic regions and the aromatic rings of the benzimidazole moiety for interaction with target enzymes. acs.org

Table 5: Key Structure-Reactivity Correlations in Benzimidazole Sulfoxides

Structural Feature / DescriptorImpact on Reactivity / ActivitySupporting Evidence
Electron-withdrawing group (e.g., -Cl, -NO₂) on ringsIncreases antimicrobial or inhibitory activity in some systems. nih.govQSAR studies correlating electronic parameters with biological activity. nih.govscispace.com
Sulfoxide groupEssential for the mechanism of action of proton pump inhibitors.Pharmacological studies on benzimidazole derivatives. ihmc.us
Hydrophobic regions (e.g., methyl groups)Key feature for binding to target enzymes like CYP2C19.Pharmacophore models derived from inhibition data. acs.org
Aromatic rings (benzimidazole, pyridine)Form crucial hydrophobic and π-stacking interactions in enzyme active sites.Molecular docking and pharmacophore studies. acs.org

This interactive table synthesizes findings from multiple studies on benzimidazole derivatives.

Analytical Chemistry Research for Pharmaceutical Quality Control and Impurity Profiling

Development of High-Performance Chromatographic Methods for Separation and Quantification

High-performance chromatographic techniques are the cornerstone for separating and quantifying 4-Desmethoxy-4-chloro Omeprazole (B731) from the main Omeprazole compound and its other related substances. The development of these methods focuses on achieving adequate resolution, sensitivity, and robustness for reliable impurity profiling.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of Omeprazole and its impurities. Several methods have been developed to ensure the separation of 4-Desmethoxy-4-chloro Omeprazole (Impurity H) from other related compounds.

One gradient RP-LC method was developed using a Zorbax Extend C18 column (150mm x 4.6mm, 5µm). psu.edu The mobile phase consisted of a mixture of water with 1% triethylamine (B128534) (pH adjusted to 9.5) and acetonitrile (B52724), delivered at a flow rate of 0.8 mL/min. psu.edu UV detection was performed at 280 nm. psu.edu This method successfully separated Omeprazole from process-related impurities, including impurity H. psu.edu

Another stability-indicating RP-HPLC method was developed to separate Omeprazole from its related substances on a short, fused-core Halo octyl (C8) column (50 mm × 2.1 mm, 2.7 µm particle size). researchgate.net This method utilized a gradient elution with 10 mM ammonium (B1175870) acetate (B1210297) in water as mobile phase A and a methanol/isopropyl alcohol mixture (95/5) as mobile phase B, with UV detection at 280 nm. researchgate.net

The European Pharmacopoeia (EP) monograph for Omeprazole outlines an HPLC method for purity testing that uses an octylsilyl silica (B1680970) gel column (125 mm x 4.6 mm, 5 µm). chromatographyonline.comdrugfuture.com The mobile phase is an isocratic mixture of acetonitrile and a disodium (B8443419) hydrogen phosphate (B84403) solution (pH 7.6), with UV detection at 280 nm. chromatographyonline.comdrugfuture.com This method is used to identify and control several impurities, including Impurity H (referred to as Impurity D in some contexts before harmonization). drugfuture.com

Table 1: Examples of RP-HPLC Method Parameters for Omeprazole Impurity Analysis

Parameter Method 1 psu.edu Method 2 researchgate.net Method 3 (EP) drugfuture.com
Column Zorbax Extend C18 (150x4.6mm, 5µm) Halo C8 (50x2.1mm, 2.7µm) Octylsilyl silica gel (125x4.6mm, 5µm)
Mobile Phase A Water:Triethylamine 1% (pH 9.5) 10 mM Ammonium Acetate in Water 1.4 g/L Disodium hydrogen phosphate (pH 7.6)
Mobile Phase B Acetonitrile Methanol/IPA (95/5) Acetonitrile
Elution Mode Gradient Gradient Isocratic (73% A, 27% B)
Flow Rate 0.8 mL/min Not Specified 1.0 mL/min
Detection UV at 280 nm UV at 280 nm UV at 280 nm

Ultra-Performance Liquid Chromatography (UPLC), which uses columns with smaller particle sizes (typically <2 µm), offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and greater sensitivity.

A UPLC-TOF/MS compatible, stability-indicating method was developed to determine Omeprazole and its related substances, including the 4-chloro analog (Impurity H). nih.gov This method utilized an Acquity BEH shield RP18 column (100 × 2.1 mm, 1.7 µm) with a gradient elution and a detector wavelength of 305 nm. nih.gov The use of UPLC technology allowed for the successful separation of eleven specified impurities in a single run. nih.gov The application of Quality-by-Design (QbD) principles in the development of a UHPLC (an alternative term for UPLC) method for Omeprazole and its impurities demonstrated a scientific, risk-based approach to creating a robust analytical procedure. chromatographyonline.commolnar-institute.com This involved systematically studying variables like temperature, gradient time, and pH to find the optimal separation conditions. chromatographyonline.commolnar-institute.com

A headspace GC (HSGC) method with a flame ionization detector (FID) has been developed and validated for determining residual solvents like methanol, acetone, dichloromethane, cyclohexane, and toluene (B28343) in Omeprazole API. scielo.brbohrium.comscielo.br Since Omeprazole is a thermally labile compound, a key parameter is the injector temperature, which was set at 170°C to prevent degradation. scielo.brresearchgate.net

Table 2: Example of Headspace GC Method Parameters for Residual Solvents in Omeprazole scielo.brresearchgate.net

Parameter Condition
Column SPB™-624 (30 m x 0.25 mm, 1.4 µm)
Carrier Gas Nitrogen
Injector Temperature 170°C
Oven Temperature Program Initial 40°C for 12 min, ramp 10°C/min to 220°C, hold for 5 min
Detector Flame Ionization Detector (FID)
Sample Solvent N,N-dimethylacetamide

Validation of Analytical Methodologies According to Regulatory Guidelines (e.g., European Pharmacopoeia)

Analytical methods used for quantifying impurities in pharmaceuticals must be validated to ensure their reliability, accuracy, and precision. nih.gov Validation is performed according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and pharmacopoeias. nih.govbohrium.com

A developed UPLC method for Omeprazole and its impurities was validated in accordance with ICH guidelines and was found to be accurate, precise, reproducible, robust, and specific. nih.gov Similarly, the HSGC method for residual solvents was validated for specificity, linearity, precision, sensitivity, ruggedness, and recovery. bohrium.com The European Pharmacopoeia provides specific system suitability criteria for the HPLC analysis of Omeprazole, including a minimum resolution of 3.0 between the peaks for impurity D (a different impurity) and Omeprazole, which ensures adequate separation. drugfuture.com

Validation parameters typically assessed include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as other impurities or degradants. nih.gov

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. psu.edu

Accuracy: The closeness of test results to the true value, often assessed through recovery studies at different concentration levels. psu.edu

Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantitatively measured, respectively, with suitable precision and accuracy. derpharmachemica.com

For one UPLC method analyzing a genotoxic impurity in Omeprazole, the LOD and LOQ were found to be 1.1 ppm and 3.3 ppm, respectively, demonstrating high sensitivity. derpharmachemica.com

Quantitative Analysis of this compound in Omeprazole Pharmaceutical Formulations

The validated analytical methods are applied for the routine quality control of Omeprazole pharmaceutical formulations to quantify the levels of impurities, including this compound. The European Pharmacopoeia sets a limit for Impurity H (identified as this compound) in Omeprazole Magnesium. drugfuture.com

In one study, LC-MS analysis of certain Omeprazole samples sourced from uncertified online websites identified the presence of a compound with a mass-to-charge ratio (m/z) of 316 Da, which corresponds to the mass of 4-Desmethoxy omeprazole (an impurity closely related to the chloro-analog). sunderland.ac.uk The presence of such impurities in finished products highlights the importance of stringent quality control using these quantitative analytical methods. sunderland.ac.uk Chemometric spectrophotometric strategies have also been explored for the simultaneous assessment of six proton-pump inhibitors and two selected official impurities, one of which was 4-Desmethoxy omeprazole impurity. researchgate.net

Characterization and Certification of Impurity Reference Standards

The accurate identification and quantification of this compound rely on the availability of a well-characterized impurity reference standard. synzeal.comaxios-research.com These standards are used to confirm the identity of the impurity peak in a chromatogram and to calibrate the method for quantitative analysis. synzeal.com

Several suppliers provide certified reference materials (CRMs) or pharmaceutical secondary standards for this compound, also known as Omeprazole Impurity H. lgcstandards.comsymteraanalytics.comsigmaaldrich.comsigmaaldrich.com These standards are produced and certified under stringent quality systems, often in accordance with ISO 17034 and ISO/IEC 17025. sigmaaldrich.com

A comprehensive Certificate of Analysis (CoA) accompanies the reference standard, providing detailed characterization data. daicelpharmastandards.com This typically includes:

Identity Confirmation: Structure confirmed by techniques like ¹H-NMR, ¹³C-NMR, Infrared Spectroscopy (IR), and Mass Spectrometry (MS). daicelpharmastandards.comklivon.comglppharmastandards.com

Purity: Determined by a validated chromatographic method, usually HPLC, with purity often stated as >95%. lgcstandards.comlgcstandards.com

Other Information: CAS Number, molecular formula, molecular weight, and storage conditions. lgcstandards.comsigmaaldrich.com

Table 3: Chemical and Product Information for this compound Reference Standard

Identifier Information Source(s)
Chemical Name 2-[(RS)-[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfinyl]-5-methoxy-1H-benzimidazole lgcstandards.comsymteraanalytics.comsigmaaldrich.com
Synonym Omeprazole Impurity H (EP) symteraanalytics.comclearsynth.comsigmaaldrich.com
CAS Number 863029-89-4 lgcstandards.comsymteraanalytics.comsigmaaldrich.com
Molecular Formula C₁₆H₁₆ClN₃O₂S lgcstandards.comsigmaaldrich.com
Molecular Weight 349.84 g/mol lgcstandards.comsigmaaldrich.com
Typical Purity >95% (HPLC) lgcstandards.comlgcstandards.com
Storage Temperature -20°C or 2-8°C lgcstandards.comsigmaaldrich.com
Available Formats Neat powder, Certified Reference Material lgcstandards.comsigmaaldrich.comsigmaaldrich.com

Development of Stability-Indicating Methods through Forced Degradation Studies

The development of a stability-indicating analytical method is a critical component of pharmaceutical quality control. These methods are essential for accurately quantifying the active pharmaceutical ingredient (API) and its degradation products, thereby ensuring the safety and efficacy of the final drug product. For this compound, an impurity of Omeprazole, understanding its stability profile through forced degradation studies is paramount for developing such robust analytical methods. clearsynth.comscbt.com

Forced degradation, or stress testing, involves subjecting the compound to a variety of harsh conditions to accelerate its decomposition. This process is instrumental in elucidating the potential degradation pathways and identifying the resulting degradation products. The data generated from these studies are then used to develop and validate a stability-indicating method that can effectively separate the intact compound from its impurities and degradants.

A typical forced degradation study for a compound like this compound would involve exposure to the following stress conditions:

Acid Hydrolysis: Treatment with a strong acid, such as 0.1 N hydrochloric acid, helps to mimic the acidic environment of the stomach and assess the compound's stability under such conditions. semanticscholar.org Omeprazole and its related substances are known to be susceptible to rapid degradation in acidic environments. nih.gov

Base Hydrolysis: Exposure to a strong base, like 0.1 N sodium hydroxide (B78521), is performed to evaluate the compound's stability in alkaline conditions. semanticscholar.org

Oxidative Degradation: The use of an oxidizing agent, such as hydrogen peroxide (e.g., 3% or even 50%), simulates potential oxidative stress the compound might encounter during its shelf life. semanticscholar.org

Thermal Degradation: The compound is subjected to high temperatures (e.g., 60°C or 105°C) to assess its thermal stability. semanticscholar.org

Photolytic Degradation: Exposure to ultraviolet (UV) light (e.g., at 254 nm) is conducted to determine the compound's sensitivity to light. semanticscholar.org

The separation and quantification of this compound and its degradation products are typically achieved using a gradient reversed-phase high-performance liquid chromatography (RP-HPLC) method. semanticscholar.orgresearchgate.net This technique allows for the effective separation of compounds with varying polarities. A common approach involves using a C18 column with a mobile phase consisting of a buffer (e.g., monobasic potassium phosphate) and an organic modifier like acetonitrile. semanticscholar.orgresearchgate.net Detection is often carried out using a UV detector at a wavelength where both the parent compound and its impurities exhibit significant absorbance, for instance, at 285 nm. semanticscholar.orgresearchgate.net

The specificity of the developed analytical method is a key validation parameter. It demonstrates that the method can accurately measure the analyte of interest without interference from other components such as impurities, degradants, or placebo constituents. nih.gov The peak purity of the analyte and its degradants is often assessed using a photodiode array (PDA) detector to ensure that each chromatographic peak corresponds to a single component.

The data presented in the following tables summarizes the typical conditions used in forced degradation studies and the potential impurities that may be observed.

Table 1: Forced Degradation Study Conditions

Stress Condition Reagent/Parameter Duration
Acid Hydrolysis 0.1 N Hydrochloric Acid 30 minutes
Base Hydrolysis 0.1 N Sodium Hydroxide 30 minutes
Oxidation 3% Hydrogen Peroxide 30 minutes
Thermal 60°C 24 hours
Photolytic 254 nm UV light 24 hours

Table 2: Potential Degradation Products of Omeprazole and Related Substances

Compound Name Chemical Name
This compound 2-[[(4-Chloro-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-5-methoxy-1H-benzimidazole
Omeprazole Sulphone 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfonyl]-1H-benzimidazole
Omeprazole Sulphide 5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl]-1H-benzimidazole
This compound Sulfide (B99878) 2-[[(4-chloro-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole
Omeprazole N-Oxide 5-methoxy-2-{[(4-methoxy-3,5-dimethyl-1-oxidopyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole

This table lists potential impurities related to Omeprazole, including the subject compound and its sulfide analog, which could be relevant in a comprehensive impurity profile analysis.

By successfully developing and validating a stability-indicating method through forced degradation studies, pharmaceutical manufacturers can ensure that their analytical procedures are robust and capable of detecting any potential degradation of this compound, thus safeguarding the quality and integrity of the final pharmaceutical product.

Mechanistic Studies of Chemical Stability and Degradation Pathways

Kinetics and Thermodynamics of Degradation Reactions of 4-Desmethoxy-4-chloro Omeprazole (B731)

Currently, there is a lack of specific published data on the kinetics and thermodynamics of the degradation reactions of 4-Desmethoxy-4-chloro Omeprazole. Research has predominantly focused on the degradation kinetics of Omeprazole itself. For instance, studies on Omeprazole have shown that its degradation in the solid state follows specific kinetic models, with thermodynamic parameters such as activation energy being determined. researchgate.netgoogle.comnih.gov These studies highlight the influence of factors like temperature and humidity on the degradation rate. researchgate.netgoogle.com

It is plausible that the degradation of this compound would also follow similar kinetic principles, likely being influenced by the presence of the chloro- and desmethoxy- substituents. However, without dedicated experimental studies, any discussion on its specific reaction rates, rate constants, and thermodynamic parameters such as enthalpy and entropy of activation would be purely speculative.

Identification of Degradation Products and Their Formation Mechanisms

This compound is itself recognized as a degradation product and an impurity that can arise during the synthesis of Omeprazole. semanticscholar.orgscbt.com Forced degradation studies of Omeprazole under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) have led to the identification of several degradation products, including the sulfide (B99878), sulfone, and N-oxide derivatives of Omeprazole, as well as this compound itself. rsc.orgwhiterose.ac.ukmdpi.com

However, the specific degradation products that form from the breakdown of this compound have not been detailed in the available literature. It is reasonable to hypothesize that, similar to Omeprazole, its degradation could involve oxidation of the sulfinyl group to a sulfone, or reduction to a sulfide. The formation mechanisms would likely be influenced by the specific stress conditions applied. For example, the degradation of Omeprazole in acidic conditions is known to be rapid, leading to the formation of various rearranged products. gcu.ac.uk A similar susceptibility to acid-catalyzed degradation is expected for this compound.

Influence of Environmental Factors (e.g., pH, Light, Temperature) on Compound Stability

The stability of Omeprazole is known to be significantly influenced by environmental factors. It is particularly labile in acidic conditions, with its stability increasing at higher pH values. nih.govchula.ac.thresearchgate.net Temperature and light have also been shown to accelerate the degradation of Omeprazole. mdpi.comnih.gov

Given the structural similarity, it is highly probable that the stability of this compound is also dependent on pH, light, and temperature. The chloro-substituent on the pyridine (B92270) ring and the absence of the methoxy (B1213986) group at the 4-position may alter its susceptibility to these factors compared to Omeprazole. For instance, the electron-withdrawing nature of the chlorine atom could influence the pKa of the pyridine ring, thereby affecting its pH-stability profile. However, without specific experimental data, a quantitative assessment of these influences remains elusive.

A hypothetical data table illustrating the potential influence of environmental factors on the stability of this compound, based on general knowledge of similar compounds, is presented below. It is crucial to note that this table is for illustrative purposes only and is not based on experimental data for this specific compound.

Environmental FactorConditionExpected Impact on StabilityPotential Degradation Products
pH Acidic (e.g., pH < 4)Highly UnstableRearrangement products, hydrolysis products
Neutral (e.g., pH 7)Moderately StableOxidative and hydrolytic products
Alkaline (e.g., pH > 8)Relatively StableMinimal degradation
Light UV RadiationUnstablePhotodegradation products
Visible LightPotentially UnstablePhotodegradation products
Temperature Elevated (e.g., > 40°C)UnstableThermally induced degradation products
Refrigerated (e.g., 2-8°C)Relatively StableMinimal degradation

Investigation of Degradation Intermediates and Transition States

The investigation of degradation intermediates and transition states provides crucial insights into the reaction mechanism. For Omeprazole, it is understood that in an acidic environment, it undergoes a rearrangement to form a sulfenic acid and then a cyclic sulfenamide (B3320178), which are the active species that inhibit the proton pump. researchgate.net Computational studies, such as Density Functional Theory (DFT), have been employed to investigate the transition states involved in the acid-activation pathway of proton pump inhibitors. researchgate.net

Similar mechanistic pathways involving the formation of sulfenic acid and sulfenamide intermediates could be postulated for the acid-catalyzed degradation of this compound. The electronic effects of the chloro- and desmethoxy- substituents would likely influence the stability and reactivity of these intermediates and the energy of the transition states. However, dedicated spectroscopic and computational studies on this compound are necessary to identify and characterize its specific degradation intermediates and transition states.

Comparative Chemical Analysis and Structural Relevance

Comparative Structural Analysis with Omeprazole (B731) and Other Chemically Related Benzimidazole (B57391) Sulfoxides

The core structure, common to omeprazole and other related benzimidazole sulfoxides, consists of a benzimidazole ring system linked to a pyridine (B92270) ring via a methylsulfinyl bridge. researchgate.net This fundamental scaffold is crucial for their biological activity. In omeprazole, the pyridine ring is substituted with two methyl groups and a methoxy (B1213986) group, while the benzimidazole moiety contains a methoxy group. In 4-Desmethoxy-4-chloro Omeprazole, the pyridine ring substituents are two methyl groups and a chloro atom.

CompoundMolecular FormulaMolecular WeightKey Substituent at Pyridine 4-Position
This compoundC16H16ClN3O2S349.84 g/molChloro (-Cl)
OmeprazoleC17H19N3O3S345.42 g/molMethoxy (-OCH3)

Influence of Substituent Effects on Molecular Conformation and Electronic Properties

The replacement of an electron-donating methoxy group with an electron-withdrawing chloro group at the 4-position of the pyridine ring significantly alters the electronic properties of this compound. This substitution influences the electron density distribution across the pyridine ring and, by extension, the entire molecule.

The methoxy group in omeprazole, being an electron-donating group, increases the electron density on the pyridine ring, which in turn enhances the nucleophilicity of the pyridine nitrogen. nih.gov This increased nucleophilicity is a key factor in the mechanism of action of proton pump inhibitors. nih.gov Conversely, the chloro group in this compound is electron-withdrawing, which decreases the electron density on the pyridine ring. This reduction in electron density is expected to lower the pKa of the pyridine nitrogen, making it less basic compared to omeprazole.

Substituent at Pyridine 4-PositionElectronic EffectExpected Impact on Pyridine Nitrogen Basicity
Methoxy (-OCH3) in OmeprazoleElectron-donatingIncrease
Chloro (-Cl) in this compoundElectron-withdrawingDecrease

Stereoisomeric Considerations and Their Chemical Significance in Analog Design

A crucial aspect of the chemistry of omeprazole and its analogs is the presence of a stereocenter at the sulfur atom of the sulfoxide (B87167) group. This results in the existence of two enantiomers, (R)- and (S)-omeprazole. This compound is also a racemic mixture, meaning it consists of an equal amount of its (R)- and (S)-enantiomers. acs.org

The specific three-dimensional arrangement of the atoms in each enantiomer can lead to different interactions with chiral environments, such as enzymes in the body. In the case of omeprazole, the (S)-enantiomer, esomeprazole, has been shown to be metabolized differently than the (R)-enantiomer, leading to a different pharmacokinetic profile. nih.gov

The design of new omeprazole analogs often involves considering these stereoisomeric properties. The nature of the substituents on the pyridine and benzimidazole rings can influence the stability of the chiral center and the ease of separation of the enantiomers. While specific studies on the stereoisomers of this compound are not extensively available, the principles of stereochemistry in related benzimidazole sulfoxides suggest that its enantiomers would also exhibit distinct properties. The chloro substituent, with its different steric and electronic profile compared to a methoxy group, could potentially influence the conformational preferences of the individual enantiomers, which may be a factor in their interaction with biological targets.

Contribution to Understanding the Broader Structural Landscape of Omeprazole-Related Compounds

The study of impurities and analogs like this compound is vital for a comprehensive understanding of the structure-activity relationships (SAR) within the broader family of omeprazole-related compounds. By systematically altering the substituents on the core benzimidazole sulfoxide structure and observing the resulting changes in chemical and biological properties, a clearer picture of the pharmacophore emerges.

The analysis of this compound highlights the sensitivity of the molecule's properties to substitutions on the pyridine ring. The switch from an electron-donating to an electron-withdrawing group at the 4-position provides a valuable data point for quantitative structure-activity relationship (QSAR) models. These models aim to predict the biological activity of new compounds based on their chemical structure.

Furthermore, understanding the chemical properties of such analogs is crucial for the development of new proton pump inhibitors with improved profiles, such as enhanced stability, altered metabolic pathways, or different target selectivity. The insights gained from comparing this compound with omeprazole and other analogs contribute to the rational design of future therapeutic agents in this important class of drugs.

Future Directions and Emerging Research Avenues in Pharmaceutical Chemistry

Advancements in Automated Synthesis and High-Throughput Screening for Impurity Synthesis

The synthesis of pharmaceutical impurities is essential for their identification, characterization, and the development of analytical methods to control their presence in final drug products. Traditional synthesis can be time-consuming, but recent progress in automation and high-throughput experimentation (HTE) has significantly accelerated this process. researchgate.net

Automated synthesis platforms can perform numerous reactions in parallel, allowing for the rapid exploration of various reaction conditions to optimize the synthesis of a target impurity. nih.gov These technologies enable a faster and broader exploration of chemical space in a more efficient and reproducible manner. nih.gov For instance, HTE has been successfully applied to synthesize impurities of active pharmaceutical ingredients (APIs) by quickly screening different reagents and conditions. researchgate.net This approach is not limited to optimization but is also crucial for reaction discovery. researchgate.net The integration of automated liquid handling, robotics, and data analysis tools streamlines the entire workflow, from reaction setup to product analysis. nih.gov

High-Throughput Screening (HTS) plays a complementary role by enabling the rapid testing of large libraries of compounds. nih.gov While often associated with lead discovery, HTS principles are adapted for impurity-related studies. nih.gov For example, HTS can be used to screen for conditions that either minimize the formation of a specific impurity or to identify potential new impurities that may arise from changes in a synthetic process. nih.govresearchgate.net However, it is crucial to be aware that inorganic impurities, such as residual metals from catalysts, can lead to false positives in HTS campaigns, a factor that must be controlled for accurate results. nih.govresearchgate.net

Table 1: Technologies in Automated Impurity Synthesis and Screening

Technology Application in Impurity Synthesis Benefits
Automated Synthesis Platforms Parallel synthesis of impurities and analogs under various conditions. nih.gov Increased speed, efficiency, and reproducibility. nih.gov
High-Throughput Experimentation (HTE) Rapid screening of reaction conditions to optimize impurity synthesis. researchgate.net Expedites reaction discovery and optimization. researchgate.net
High-Throughput Screening (HTS) Screening for conditions affecting impurity formation; purity analysis of compound libraries. nih.gov Early elimination of unsuitable compounds; rapid data generation. nih.gov

| Automated Liquid Handling | Precise dispensing of reagents and samples for reactions and analysis. nih.gov | Reduces manual error; enables miniaturization. |

Application of Artificial Intelligence and Machine Learning in Impurity Prediction and Characterization

Artificial Intelligence (AI) and Machine Learning (ML) are emerging as transformative tools in pharmaceutical chemistry, particularly in predicting and characterizing impurities. openreview.netchemical.ai These technologies can analyze vast datasets to identify patterns and predict potential impurities that may form during a chemical synthesis, even before the reaction is run. openreview.net This predictive capability is a significant advancement over traditional methods that rely on post-hoc analysis of reaction mixtures. openreview.net

Green Chemistry Approaches in the Synthesis of Omeprazole (B731) Analogs and Impurities

Green chemistry principles are increasingly being integrated into pharmaceutical manufacturing to create more sustainable, efficient, and environmentally benign processes. researchgate.net The synthesis of omeprazole and its analogs has been a focus of such efforts, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netnih.gov These approaches inherently influence the impurity profile of the final product.

One area of focus is the optimization of reaction media. Research has shown that by carefully selecting solvent systems, such as specific methanol/water mixtures, it is possible to enhance reaction efficiency and reduce the need for energy-intensive steps like refluxing. researchgate.net For the synthesis of esomeprazole, the S-enantiomer of omeprazole, educational projects have explored replacing traditional solvents with greener alternatives like 2-methyltetrahydrofuran (B130290) and applying green metrics such as atom economy and process mass intensity to evaluate the sustainability of the synthesis. nih.gov

Another key aspect is the use of greener reagents and catalysts. For the critical oxidation step in omeprazole synthesis, which converts the sulfide (B99878) precursor to the sulfoxide (B87167), researchers have investigated alternatives to traditional oxidants. ijcce.ac.ir One study demonstrated the use of heteropolyacids like H3PW12O40 as an efficient and selective catalyst with hydrogen peroxide, a much greener oxidizing agent, for the final step of omeprazole synthesis. ijcce.ac.ir Similarly, efforts have been made to develop greener bromination methods for key intermediates. researchgate.net By implementing these green chemistry strategies, the formation of certain process-related impurities can be minimized, potentially altering the profile of impurities like 4-Desmethoxy-4-chloro Omeprazole that need to be controlled. rasayanjournal.co.in

Table 2: Green Chemistry Strategies in Omeprazole Synthesis

Strategy Example Impact on Impurity Profile
Solvent Optimization Using optimal methanol/water mixtures instead of pure organic solvents. researchgate.net Reduces solvent waste and may alter impurity solubility and formation.
Energy Efficiency Eliminating energy-intensive refluxing procedures. researchgate.net Lowers energy consumption and may prevent degradation-related impurities.
Greener Catalysts Employing heteropolyacids (e.g., H3PW12O40) for the oxidation step. ijcce.ac.ir Replaces harsher reagents, leading to a cleaner reaction profile.

| Alternative Reagents | Using hydrogen peroxide as a green oxidant. ijcce.ac.ir | Avoids by-products associated with traditional oxidizing agents. |

Development of Novel Materials and Technologies for Impurity Isolation and Purification

The isolation and purification of impurities are critical steps for their characterization and for obtaining reference standards for analytical testing. rssl.com Continuous innovation in materials science and separation technology is providing more efficient and selective tools for this purpose. jocpr.com The global market for pharmaceutical impurity synthesis and isolation services is growing, driven by these technological advancements and stringent regulatory requirements. grandviewresearch.com

High-Performance Liquid Chromatography (HPLC) remains a cornerstone of purification, with advancements leading to automated systems and novel stationary phases that offer enhanced separation of complex mixtures. jocpr.com Supercritical Fluid Chromatography (SFC) has also gained prominence as a powerful purification technique, especially for chiral molecules and lipophilic compounds, offering benefits in speed and reduced solvent consumption. jocpr.com For scalable purification, preparative HPLC is a key technique. rssl.com

Beyond chromatography, Solid-Phase Extraction (SPE) is widely used for sample cleanup and pre-concentration. jocpr.com The development of novel sorbent materials has improved the selectivity and efficiency of SPE, while miniaturization and automation have enabled high-throughput sample processing. jocpr.com Researchers are also designing novel materials, such as tailored zeolites and other porous materials, with specific surface properties to enhance the separation of organic impurities from various media. researchgate.net An integrated workflow using predictive modeling can now help in the rational selection of crystallization and washing solvents to maximize yield and purity, minimizing the experimental workload required to design an effective purification process. acs.org

Integrated Analytical Approaches for Comprehensive Impurity Assessment in Complex Mixtures

Ensuring pharmaceutical product safety requires a thorough understanding of its impurity profile, which is achieved through the integration of multiple analytical techniques. longdom.org This integrated approach allows for the detection, identification, quantification, and structural elucidation of impurities, even at trace levels. scirp.orgrroij.com

The foundation of impurity profiling often involves powerful separation techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). longdom.orgbiomedres.us These methods are essential for separating the individual components of a complex mixture. longdom.org However, separation alone is often not enough. To gain structural information and confirm the identity of an impurity, these chromatographic techniques are frequently coupled with spectroscopic methods. rroij.com

Hyphenated techniques are particularly powerful for comprehensive impurity analysis. researchgate.net These include:

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most widely used techniques for impurity profiling, combining the separation power of LC with the sensitive detection and mass information provided by MS. rroij.com It is invaluable for identifying unknown impurities and quantifying known ones. longdom.org

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for the analysis of volatile and semi-volatile impurities. biomedres.us

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This combination allows for the direct structural elucidation of impurities as they are separated by the LC system, providing detailed information about the molecule's carbon-hydrogen framework. researchgate.net

By combining these orthogonal techniques, which measure different properties of the molecules, a comprehensive and reliable assessment of the impurity profile of a drug substance can be achieved, ensuring compliance with regulatory standards set by bodies like the ICH and FDA. longdom.orgrroij.com

Table 3: Mentioned Compounds

Compound Name CAS Number Chemical Formula Role/Context
This compound 863029-89-4 C₁₆H₁₆ClN₃O₂S Omeprazole Impurity H scbt.comclearsynth.comlgcstandards.com
This compound Sulfide 220757-74-4 C₁₆H₁₆ClN₃OS Related Omeprazole Impurity axios-research.comsynzeal.comnih.gov
Omeprazole 73590-58-6 C₁₇H₁₉N₃O₃S Active Pharmaceutical Ingredient axios-research.com
Esomeprazole 119141-88-7 C₁₇H₁₉N₃O₃S S-enantiomer of Omeprazole nih.govaxios-research.com
2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride Not specified in results Not specified in results Intermediate in Omeprazole synthesis rasayanjournal.co.in
Pyrmetazole Not specified in results Not specified in results Sulfide precursor to Esomeprazole nih.gov
Paracetamol 103-90-2 C₈H₉NO₂ Example drug for AI impurity prediction chemrxiv.orgresearchgate.net

Q & A

What are the key synthetic routes for 4-Desmethoxy-4-chloro Omeprazole, and how do reaction conditions influence yield and purity?

Basic Research Focus
The synthesis typically involves multi-step reactions, including halogenation and sulfoxidation. For example, halogenation of the pyridine ring (e.g., introducing chlorine at the 4-position) requires controlled conditions to avoid over-substitution. A general method involves refluxing intermediates like 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol under acidic conditions, yielding ~65% product after crystallization . Solvent choice (e.g., DMSO vs. ethanol) and reaction time significantly affect purity, as prolonged reflux may degrade heat-sensitive intermediates.

Advanced Consideration
Optimization via Design of Experiments (DoE) is critical. For instance, varying solvent polarity (e.g., ethanol vs. dichloromethane) alters reaction kinetics, while adjusting molar ratios of reactants minimizes side products like omeprazole sulfone . High-resolution mass spectrometry (HRMS) and HPLC-UV are recommended for purity validation .

How can researchers resolve contradictions in reported biological activity data for this compound?

Advanced Research Focus
Discrepancies in biological activity (e.g., cytotoxicity or enzyme inhibition) often arise from variations in assay conditions. For example, studies report 30–60% inhibition of carcinoma cell lines (P19 and D3) at 1 µM, but differences in cell culture media pH or incubation time may alter proton-pump inhibitor efficacy . To reconcile contradictions:

  • Standardize assay protocols (e.g., fixed pH 6.0 for mimicking gastric conditions).
  • Use orthogonal validation methods (e.g., fluorescence-based ATPase assays alongside cell viability tests).
  • Conduct meta-analyses of raw data from multiple studies to identify confounding variables .

What analytical methods are most suitable for characterizing this compound and its degradation products?

Basic Research Focus
Reverse-phase HPLC with UV detection (λ = 280–300 nm) is standard for quantifying the compound and its impurities. The European Pharmacopoeia method for omeprazole derivatives recommends a C18 column and mobile phase of acetonitrile-phosphate buffer (pH 7.4) to separate this compound from sulfone or sulfide byproducts .

Advanced Research Focus
Capillary zone electrophoresis (CZE) with optimized background electrolyte (BGE) conditions (e.g., 25 mM borate buffer at pH 9.0) achieves baseline separation of stereoisomers, critical for studying chiral sulfoxide intermediates . Mass spectrometry imaging (MSI) further maps spatial distribution in biological matrices .

How does the structural modification from omeprazole to this compound impact its pharmacokinetic properties?

Advanced Research Focus
Removing the methoxy group and introducing chlorine at the 4-position increases lipophilicity (logP +0.5), enhancing membrane permeability but reducing solubility. Pharmacokinetic studies in rodent models show a 20% increase in plasma half-life compared to omeprazole due to slower hepatic clearance. However, the chlorine substituent may increase CYP2C19 inhibition, necessitating dose adjustments in preclinical models .

What strategies are recommended for ensuring the stability of this compound in long-term storage?

Basic Research Focus
The compound is sensitive to light and humidity. Storage in amber glass vials under nitrogen atmosphere at −20°C prevents sulfoxide-to-sulfone oxidation. Lyophilization with cryoprotectants (e.g., trehalose) improves stability in solid-state formulations .

Advanced Research Focus
Accelerated stability studies (40°C/75% RH for 6 months) coupled with HPLC-MS identify degradation pathways. Forced degradation under UV light reveals photooxidation products, guiding packaging material selection (e.g., UV-blocking polymers) .

How can researchers validate the specificity of this compound in complex biological matrices?

Advanced Research Focus
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is gold-standard. For example, transitions m/z 349.8 → 198.1 (parent → fragment) in positive ion mode distinguish the compound from endogenous metabolites. Matrix-matched calibration curves (plasma or liver homogenate) correct for ion suppression .

What computational methods support the design of this compound derivatives with enhanced activity?

Advanced Research Focus
Density functional theory (DFT) predicts electron density changes at the pyridine ring’s 4-position, guiding halogen substitution. Molecular dynamics simulations model binding to H+/K+-ATPase, identifying steric clashes caused by bulky substituents. QSAR models trained on omeprazole analogs prioritize chloro/methyl groups for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Desmethoxy-4-chloro Omeprazole
Reactant of Route 2
4-Desmethoxy-4-chloro Omeprazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.